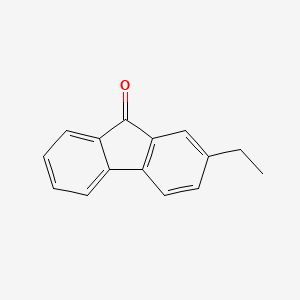
Urea, 1,1'-(sulfinyldi-p-phenylene)bis(3-amidino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-): is a complex organic compound characterized by the presence of urea groups linked through a sulfinyl bridge to a p-phenylene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) typically involves the reaction of 1,4-phenylene diisocyanate with appropriate amidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, the compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl and amidino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
1,1’-(p-phenylene)bis(urea): Similar structure but lacks the sulfinyl bridge.
1,3-Phenylene-based symmetrical bis(urea-1,2,3-triazole) hybrids: Contains triazole rings instead of amidino groups.
1,1’-(sulfinyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Similar sulfinyl linkage but different substituents on the urea groups.
Uniqueness: Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) is unique due to its combination of sulfinyl and amidino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
20567-03-7 |
|---|---|
分子式 |
C16H18N8O3S |
分子量 |
402.4 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-3-[4-[4-(diaminomethylidenecarbamoylamino)phenyl]sulfinylphenyl]urea |
InChI |
InChI=1S/C16H18N8O3S/c17-13(18)23-15(25)21-9-1-5-11(6-2-9)28(27)12-7-3-10(4-8-12)22-16(26)24-14(19)20/h1-8H,(H5,17,18,21,23,25)(H5,19,20,22,24,26) |
InChI 键 |
JCSKTRVSKUQWPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)C2=CC=C(C=C2)NC(=O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


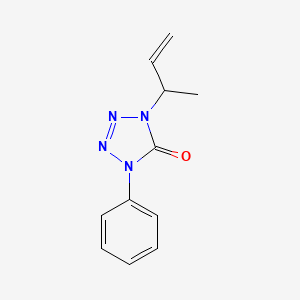

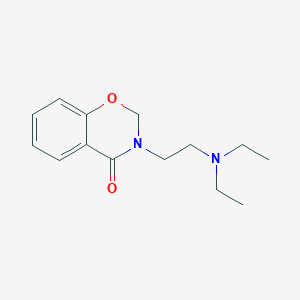


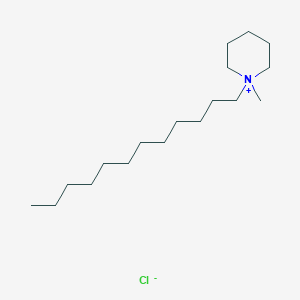
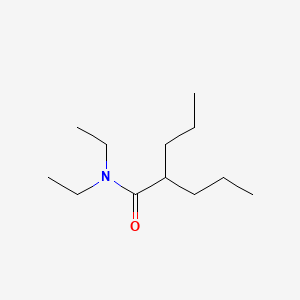
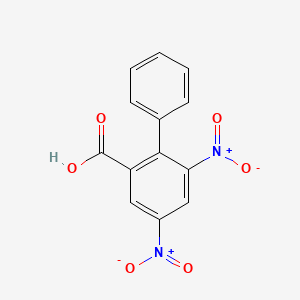



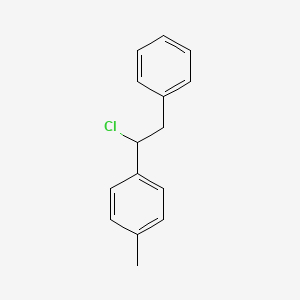
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
